1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Lipophilicity Drug Design Physicochemical Properties

Researchers optimizing CNS-penetrant or kinase-targeting libraries often face poor membrane permeability with non-fluorinated pyrazole building blocks. This compound directly addresses that challenge: • Achieve 0.8-1.3 LogP unit increase over non-fluorinated analogs, enhancing passive membrane permeability. • Proven scaffold: derivatives show 22 nM affinity at adenosine A2B receptors and SMYD2 methyltransferase. • Dihydrochloride salt ensures aqueous solubility, compatible with automated synthesis and continuous flow. • 95% purity (HPLC); gram-scale availability for hit-to-lead and parallel library synthesis.

Molecular Formula C10H12Cl2FN3
Molecular Weight 264.13
CAS No. 1820706-26-0
Cat. No. B2966142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
CAS1820706-26-0
Molecular FormulaC10H12Cl2FN3
Molecular Weight264.13
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)N)F.Cl.Cl
InChIInChI=1S/C10H10FN3.2ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;;/h1-5,7H,6,12H2;2*1H
InChIKeyPVIQWHGHROPKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1820706-26-0): A Fluorinated Pyrazole Building Block for Drug Discovery


1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1820706-26-0) is a fluorinated pyrazole derivative that serves as a versatile building block in medicinal chemistry and chemical synthesis . This compound features a pyrazole core substituted with a 4-fluorobenzyl group at the N1 position and an amine group at the C4 position, providing a unique structural motif for the construction of bioactive molecules . The dihydrochloride salt form enhances aqueous solubility and handling, making it suitable for diverse synthetic applications .

Why 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride Cannot Be Replaced by Unsubstituted or Non-Fluorinated Pyrazole Analogs


Generic substitution of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride with non-fluorinated pyrazole analogs (e.g., 1-benzyl-1H-pyrazol-4-amine) or unsubstituted pyrazoles is not scientifically equivalent due to the profound impact of fluorine substitution on physicochemical properties, metabolic stability, and target binding affinity [1]. The 4-fluorobenzyl motif confers distinct electronic and steric characteristics that modulate lipophilicity, hydrogen-bonding capacity, and pharmacokinetic behavior, which are critical parameters in lead optimization and SAR studies [2]. Utilizing a non-fluorinated alternative would fundamentally alter these properties, potentially compromising the validity of experimental outcomes and downstream development efforts.

Quantitative Differentiation of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride: Lipophilicity, Metabolic Stability, and Binding Affinity Compared to Non-Fluorinated Analogs


Fluorine Substitution Increases Lipophilicity by 0.8–1.3 LogP Units Versus Non-Fluorinated Benzyl Analog

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine (free base) exhibits a calculated LogP of 2.23, whereas its direct non-fluorinated analog 1-benzyl-1H-pyrazol-4-amine shows LogP values ranging from 0.94 to 1.43, depending on the estimation method [1]. This difference of 0.8–1.3 LogP units indicates substantially increased lipophilicity conferred by the 4-fluorobenzyl substituent.

Lipophilicity Drug Design Physicochemical Properties

Fluorine Substitution Confers Enhanced Metabolic Stability Relative to Non-Fluorinated Pyrazoles

Strategic fluorination is a well-established medicinal chemistry tactic to improve the metabolic stability of drug candidates [1]. The C–F bond is significantly stronger than the C–H bond (∼116 kcal/mol vs. ∼100 kcal/mol), and fluorine substitution can block metabolic soft spots, reducing oxidative metabolism by cytochrome P450 enzymes [1]. While direct microsomal stability data for this specific building block are not publicly available, the class-level inference is robust: incorporating the 4-fluorobenzyl motif into pyrazole scaffolds is expected to yield greater metabolic stability compared to non-fluorinated benzyl analogs.

Metabolic Stability Pharmacokinetics Fluorine Chemistry

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Scaffold Yields Low Nanomolar Potency in Adenosine A2B and SMYD2 Inhibitors

Derivatives incorporating the 1-(4-fluorobenzyl)-1H-pyrazol-4-amine scaffold have demonstrated potent biological activity. For example, compound 8-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione exhibits a Ki of 22 nM at the human adenosine A2B receptor [1]. Another derivative, 1-cyclopropyl-N-(1-((1-(4-fluorobenzyl)-1H-pyrazol-4-yl)methyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, shows an IC50 of 22 nM against SMYD2 methyltransferase [2]. While direct comparator data for non-fluorinated analogs are not available, these activities confirm that the 4-fluorobenzyl pyrazol-4-amine core is compatible with high-affinity target engagement.

Kinase Inhibition Adenosine Receptor Epigenetics

Synthetic Accessibility: Compatible with Modern Continuous Flow Methods for Scalable Production

The synthesis of fluorinated pyrazoles, including derivatives of 1-(4-fluorobenzyl)-1H-pyrazol-4-amine, can be achieved using continuous flow chemistry, as described in patent EP3650443A1 [1]. This method enables precise control over reaction parameters (temperature, residence time, stoichiometry), leading to improved yields, enhanced safety, and facile scale-up compared to traditional batch processes [1]. While the patent does not provide specific yield data for this exact compound, the general methodology is applicable to the entire class of fluorinated pyrazoles.

Process Chemistry Continuous Flow Synthesis Fluorinated Heterocycles

Optimal Research Applications for 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride Based on Quantitative Evidence


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity and Metabolic Stability

The 0.8–1.3 LogP unit increase over non-fluorinated analogs makes this building block particularly valuable for medicinal chemistry campaigns targeting intracellular kinases or CNS-penetrant ligands, where higher lipophilicity is correlated with improved membrane permeability [1]. Additionally, the anticipated metabolic stability advantage from fluorine substitution supports its use in early-stage hit-to-lead optimization, potentially reducing the need for subsequent metabolic engineering [2].

Synthesis of Potent Adenosine Receptor or Epigenetic Modulators

Derivatives of this scaffold have achieved 22 nM affinity at both adenosine A2B receptors and SMYD2 methyltransferase, demonstrating that the 1-(4-fluorobenzyl)-1H-pyrazol-4-amine core is a validated starting point for designing high-affinity ligands [3][4]. Researchers pursuing GPCR modulators or epigenetic inhibitors can confidently incorporate this building block into parallel synthesis or focused library generation.

Scalable Process Development and Chemical Biology Tool Synthesis

The compatibility of fluorinated pyrazole synthesis with continuous flow methodologies, as described in EP3650443A1, positions this building block as an attractive choice for projects requiring gram-to-kilogram quantities with high reproducibility [5]. Its dihydrochloride salt form further simplifies handling and dissolution in aqueous reaction media, facilitating automated synthesis workflows.

Structure-Activity Relationship (SAR) Studies on Fluorine Effects

For academic or industrial groups systematically investigating the impact of fluorine substitution on target engagement and pharmacokinetics, this compound serves as a key comparator against its non-fluorinated counterpart (1-benzyl-1H-pyrazol-4-amine). The quantifiable LogP difference and class-level metabolic stability enhancement provide a clear rationale for inclusion in matched molecular pair analyses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.